Relative Potency in Endocrine Activity Screening: EGPhE Demonstrates Highest Inhibitory Activity Among Substituted Glycol Ethers
In a 24-hour in vitro Xenopus oocyte maturation (germinal vesicle breakdown, GVBD) assay, ethylene glycol monophenyl ether (EGPhE) demonstrated the highest potency among a series of 11 substituted glycol ethers in inhibiting progesterone- and androstenedione-induced GVBD [1]. The relative potency ranking for progesterone-induced GVBD inhibition was: EGPhE > PGPhE (propylene glycol monophenyl ether) > EGME (ethylene glycol monomethyl ether) >> EGEE (ethylene glycol monoethyl ether) ≥ EGBeE (ethylene glycol monobenzyl ether) > EGPE (ethylene glycol monopropyl ether) >> EGBE (ethylene glycol monobutyl ether) > EGHE (ethylene glycol monohexyl ether) > EGDPhE (ethylene glycol diphenyl ether) >> DGME (diethylene glycol monomethyl ether) ≥ TGME (triethylene glycol monomethyl ether) [1]. Although the tested compound is EGPhE (1 EO unit) rather than TGPhE (3 EO units), the phenyl terminal group is the dominant structural determinant of this biological activity. This demonstrates that the phenyl glycol ether subclass, including TGPhE, exhibits a distinct and potentially more potent endocrine activity profile compared to alkyl-substituted glycol ethers, which has direct implications for hazard assessment and regulatory compliance in procurement decisions [1].
| Evidence Dimension | Inhibition of progesterone-induced germinal vesicle breakdown (GVBD) in Xenopus oocytes |
|---|---|
| Target Compound Data | EGPhE: Highest relative potency in series (ranked first among 11 compounds) |
| Comparator Or Baseline | EGME, EGEE, EGPE, EGBE, EGHE, DGME, TGME, EGBeE, EGDPhE, PGPhE: Lower relative potencies (see ranking above) |
| Quantified Difference | EGPhE ranked > PGPhE >> EGBeE > EGDPhE > EGEE > EGME > EGPE > EGBE, EGHE, DGME, TGME for progesterone-induced GVBD inhibition |
| Conditions | 24-hour in vitro Xenopus oocyte maturation assay; progesterone (1 μM) or androstenedione (10 μM) induction |
Why This Matters
The phenyl glycol ether subclass exhibits a distinctly higher endocrine activity potency than alkyl-substituted glycol ethers, which may influence hazard classification and regulatory acceptance in sensitive applications.
- [1] Fort DJ, et al. Inhibition of germinal vesicle breakdown in Xenopus oocytes in vitro by a series of substituted glycol ethers. J Appl Toxicol. 2018 May;38(5):628-637. doi: 10.1002/jat.3567. PMID: 29205417. View Source
